molecular formula C12H19N5 B1457641 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine CAS No. 1503527-77-2

4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine

Cat. No. B1457641
CAS RN: 1503527-77-2
M. Wt: 233.31 g/mol
InChI Key: NDLRILBJDPEPJO-UHFFFAOYSA-N
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Description

“4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine” is a chemical compound with the CAS Number: 1503527-77-2. It has a molecular weight of 233.32 and its linear formula is C12H19N5 .


Molecular Structure Analysis

The molecular structure of “4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine” consists of a pyrimidine ring attached to a piperazine and a pyrrolidine ring .

Scientific Research Applications

Metabolism and Excretion of Dipeptidyl Peptidase Inhibitor

The study discusses the disposition of a dipeptidyl peptidase IV inhibitor with a component similar to 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine. It details the metabolism, excretion, and pharmacokinetics in rats, dogs, and humans. Key metabolic pathways include hydroxylation of the pyrimidine ring, amide hydrolysis, and N-dealkylation at the piperazine nitrogen. The findings provide insights into the complex metabolism of this class of compounds (Sharma et al., 2012).

Biochemical Synthesis and SAR

Synthesis and SAR Analysis of 5-HT7 Receptor Antagonists

This research investigates the synthesis of piperazin-1-yl substituted heterobiaryls, focusing on the structural features affecting the 5-HT7 binding affinity. The study systematically varied the structural components of the compounds, revealing the critical nature of certain substituents for binding affinity. This work contributes to our understanding of the biochemical interactions and structural requirements for this class of compounds (Strekowski et al., 2016).

Therapeutic Potential and Biological Activity

Synthesis and Antimicrobial Activity of Dithiocarbamate Derivatives

The study focuses on the synthesis of derivatives starting from the potassium salt of 4-(2-pyrimidinyl)piperazine dithiocarbamate. It evaluates the antimicrobial activity of these compounds, finding several derivatives with high effectiveness. This research highlights the potential therapeutic applications of compounds related to 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine in combating microbial infections (Yurttaş et al., 2016).

Molecular Docking and Simulation Studies

Metabolism of Flumatinib in Chronic Myelogenous Leukemia Patients

The study identifies the metabolites of flumatinib, a tyrosine kinase inhibitor used in treating chronic myelogenous leukemia, providing insights into the main metabolic pathways in humans. It highlights the role of molecular docking and simulation studies in understanding the metabolic pathways of drugs and related compounds, offering valuable information for optimizing therapeutic efficacy and safety (Gong et al., 2010).

properties

IUPAC Name

4-piperazin-1-yl-2-pyrrolidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5/c1-2-8-17(7-1)12-14-4-3-11(15-12)16-9-5-13-6-10-16/h3-4,13H,1-2,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLRILBJDPEPJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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